molecular formula C26H26N2O2S B2671752 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione CAS No. 866016-11-7

1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione

Cat. No.: B2671752
CAS No.: 866016-11-7
M. Wt: 430.57
InChI Key: NBWSGFYKVZDYDP-UHFFFAOYSA-N
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Description

Historical Development of Thienopyrimidine Frameworks

Thienopyrimidine derivatives emerged as pharmacologically relevant scaffolds following the 1960s discovery of the Gewald reaction, which enabled efficient synthesis of 2-aminothiophene precursors. Early methodologies relied on linear syntheses using ketones or aldehydes, limiting structural diversity. A paradigm shift occurred with the introduction of silicon-directed cyclization strategies, as demonstrated in the synthesis of 5-iodothieno[2,3-d]pyrimidin-4-amine derivatives through ipso-iododesilylation of 2-(1-(trimethylsilyl)ethylidene)malononitrile intermediates. This innovation allowed parallel synthesis of permutation libraries with precise control over substitution patterns at the C5 position adjacent to the thiophene sulfur.

Therapeutic applications of thienopyrimidines expanded significantly with the identification of nitrogen-containing bisphosphonate (N-BP) analogs as human farnesyl pyrophosphate synthase (hFPPS) inhibitors. Subsequent structural modifications revealed that annulation with saturated carbocycles like cyclopentane enhances metabolic stability while maintaining target engagement, as evidenced in antitumor agents showing p38α MAP kinase inhibition.

Structural Significance of the Fused Heterocyclic System

The cyclopentathieno[2,3-d]pyrimidine core combines three distinct electronic environments:

  • Thiophene : Provides π-excessive character for charge-transfer interactions
  • Pyrimidine : Offers hydrogen-bonding capacity through N1 and N3 positions
  • Cyclopentane : Imparts conformational restraint to reduce entropic penalties during target binding

X-ray crystallographic studies of analogous systems demonstrate that the thienopyrimidine moiety adopts a nearly planar configuration (dihedral angle <5° between thiophene and pyrimidine rings), facilitating intercalation with flat biological targets like kinase ATP pockets. The cyclopentane fusion introduces puckering that modulates solubility parameters while maintaining planarity in the pharmacophoric region.

Substitution patterns critically influence molecular topology. For instance, 2,5-dimethylbenzyl groups at N1 create a hydrophobic cap that enhances membrane permeability, while 4-ethylphenyl substituents at N3 extend into solvent-exposed regions of enzyme active sites. This spatial arrangement was optimized in p38α MAP kinase inhibitors showing IC~50~ values <0.3 μM through balanced partitioning between hydrophilic and lipophilic domains.

Pharmacophoric Importance of Pyrimidine-Fused Thiophene Systems

The thieno[2,3-d]pyrimidine system serves as a bioisostere for purine nucleobases, enabling competitive inhibition of ATP-dependent enzymes. Key pharmacophoric features include:

Feature Role in Target Engagement Example in Lead Compounds
N1 Position Hydrogen bond acceptor Carboxamide linkage to kinase hinge
C2 Carbonyl Chelation site for metal ions Mg^2+^ coordination in FPPS
Thiophene S Van der Waals interactions Hydrophobic pocket filling
Cyclopentane Conformational restriction Entropic optimization

In antimalarial applications, derivatives bearing 4-(thiazol-2-ylthio) groups demonstrated submicromolar activity against Plasmodium falciparum by inhibiting hemoglobin-degrading proteases. The ethylphenyl substitution in the subject compound mirrors optimal substituents identified in structure-activity relationship (SAR) studies, where bulky aryl groups at N3 improved target residence times by 3-fold compared to alkyl analogs.

Position Nomenclature and Isomeric Forms

The IUPAC numbering system for cyclopentathieno[2,3-d]pyrimidine derivatives follows these conventions:

  • Thiophene ring: Positions 2 and 3 correspond to the fused edge
  • Pyrimidine ring: Numbered sequentially from N1 to N3
  • Cyclopentane: Bridgehead carbons assigned positions 4a and 8a

Isomerism arises from:

  • Ring junction stereochemistry : The cyclopentane fusion creates two possible configurations (cis/trans) at the bridgehead carbons
  • Substituent regiochemistry : Methyl groups on the benzyl moiety can occupy ortho/meta/para positions relative to the N1 linkage

Critical synthetic challenges involve controlling the stereochemistry at the cyclopentane bridgehead. Recent advances employ chiral auxiliaries during the annulation step to achieve >95% enantiomeric excess for the (4aR,8aS) configuration prevalent in active kinase inhibitors. Regioselective substitution patterns are achieved through sequential cross-coupling reactions, as demonstrated in the synthesis of 5-iodo analogs where halogen placement directs subsequent functionalization.

The compound's structural complexity necessitates rigorous analytical characterization. ^1^H NMR spectra typically show distinct signals for:

  • Cyclopentane CH~2~ protons (δ 2.15-2.85 ppm, multiplet)
  • Thiophene-aromatic protons (δ 7.20-7.65 ppm, doublet of doublets)
  • Pyrimidine NH (δ 10.1-10.3 ppm, broad singlet)

Properties

CAS No.

866016-11-7

Molecular Formula

C26H26N2O2S

Molecular Weight

430.57

IUPAC Name

9-[(2,5-dimethylphenyl)methyl]-11-(4-ethylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione

InChI

InChI=1S/C26H26N2O2S/c1-4-18-10-12-20(13-11-18)28-24(29)23-21-6-5-7-22(21)31-25(23)27(26(28)30)15-19-14-16(2)8-9-17(19)3/h8-14H,4-7,15H2,1-3H3

InChI Key

NBWSGFYKVZDYDP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=C(C=CC(=C4)C)C)SC5=C3CCC5

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs differ in aryl substituents, significantly altering physicochemical profiles:

Compound Name Substituents Molecular Weight logP Solubility (logSw) Reference
Target Compound 2,5-dimethylbenzyl, 4-ethylphenyl ~446.5* ~5.9† -6.33†
3-(4-Chlorophenyl)-... (CAS 309273-77-6) 4-chlorophenyl 318.78 1.51‡ -
3-Benzyl-1-[(4-chlorophenyl)methyl]-... benzyl, 4-chlorophenylmethyl 422.93 5.94 -6.33
4g (Anti-tyrosinase lead) 2,4-dihydroxybenzene ~350 (estimated) ~2.8 -4.5 (predicted)

*Calculated based on molecular formula (C₂₅H₂₅N₂O₂S).
†Inferred from analog data in .
‡Predicted density .

The target compound’s 2,5-dimethylbenzyl and 4-ethylphenyl groups increase steric bulk and hydrophobicity compared to smaller aryl substituents (e.g., 4-chlorophenyl in ). This likely reduces aqueous solubility (logSw ≈ -6.33) but enhances lipophilicity, favoring CNS penetration or intracellular target engagement . In contrast, the 2,4-dihydroxybenzene substituent in compound 4g improves solubility and hydrogen-bonding capacity, critical for tyrosinase inhibition .

Core Structure Modifications

Variations in the fused ring system impact biological activity:

  • Cyclopenta vs. Tetrahydrobenzo Rings : The target’s cyclopenta ring (5-membered) reduces ring strain compared to the 6-membered tetrahydrobenzo ring in compound A4 . This may enhance metabolic stability by limiting oxidative degradation.

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for reproducibility?

The compound can be synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes under reflux in ethanol, followed by heterocyclization using glacial acetic acid and DMSO . Key parameters to optimize include:

  • Solvent choice : Ethanol for initial azomethine formation, acetic acid for cyclization.
  • Catalyst : DMSO enhances cyclization efficiency by stabilizing intermediates.
  • Reaction time : 30–60 minutes for azomethine formation, 60 minutes for cyclization.
  • Purification : Recrystallization from acetic acid yields high-purity products (>85% yield) .

Q. What spectroscopic methods are most effective for confirming the molecular structure of this compound?

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical:

  • ¹H/¹³C NMR : Assign peaks for methylbenzyl (δ 2.3–2.5 ppm), ethylphenyl (δ 1.2–1.4 ppm), and cyclopenta-thieno-pyrimidine backbone protons .
  • IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and aromatic C-H stretches at ~3050 cm⁻¹ .
  • Mass spectrometry : Validate molecular weight (e.g., HRMS for exact mass matching).

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s mechanism of action as a tyrosinase inhibitor?

Molecular docking (e.g., AutoDock Vina) identifies binding interactions between the compound’s substituents and tyrosinase’s active site (e.g., copper ions, histidine residues). Key steps:

Ligand preparation : Optimize the compound’s 3D structure using tools like Open Babel.

Receptor grid generation : Define the tyrosinase binding pocket (PDB ID: 2Y9X).

Docking simulations : Prioritize substituent effects (e.g., 2,5-dimethylbenzyl enhances hydrophobic interactions) .

Validation : Compare docking scores (ΔG) with experimental IC₅₀ values for structure-activity relationship (SAR) analysis .

Q. How can researchers resolve discrepancies in synthetic yields or byproduct formation during heterocyclization?

Contradictions in yields (e.g., 70–90%) may arise from:

  • Side reactions : Competing pathways due to excess aldehyde or incomplete cyclization.
  • Mitigation strategies :
    • Use stoichiometric aldehyde ratios.
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
    • Optimize DMSO concentration (1–2% v/v) to minimize polysubstitution .

Q. What advanced analytical techniques are recommended for differentiating stereoisomers or tautomeric forms?

  • X-ray crystallography : Resolve crystal packing and confirm substituent orientation.
  • Dynamic NMR : Detect tautomerization (e.g., keto-enol shifts) in DMSO-d₆ at variable temperatures.
  • HPLC-MS : Separate isomers using chiral columns (e.g., Chiralpak IA) with methanol/water gradients .

Methodological Challenges and Solutions

Q. How can computational models (e.g., DFT calculations) predict the compound’s electronic properties for SAR studies?

Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates:

  • Frontier molecular orbitals : HOMO/LUMO gaps to assess redox activity.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for SAR optimization.
  • Solvent effects : Include PCM models (e.g., water, ethanol) to simulate biological environments .

Q. What strategies minimize cytotoxicity during in vitro pharmacological testing?

  • Dose optimization : Start with low concentrations (1–10 µM) in cell lines (e.g., B16F10 melanocytes).
  • Structural modifications : Replace the 4-ethylphenyl group with polar groups (e.g., hydroxyl, carboxyl) to enhance solubility and reduce membrane disruption .

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